molecular formula C10H11Cl2N B13242150 (1R,3r)-3-(2,5-dichlorophenyl)cyclobutan-1-amine

(1R,3r)-3-(2,5-dichlorophenyl)cyclobutan-1-amine

Cat. No.: B13242150
M. Wt: 216.10 g/mol
InChI Key: RGHFRCABYHBHBI-UHFFFAOYSA-N
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Description

(1R,3r)-3-(2,5-dichlorophenyl)cyclobutan-1-amine is a chiral cyclobutane derivative featuring a 2,5-dichlorophenyl substituent and a primary amine group. The dichlorophenyl group contributes to its lipophilicity and electronic properties, which may influence binding interactions with biological targets.

Properties

Molecular Formula

C10H11Cl2N

Molecular Weight

216.10 g/mol

IUPAC Name

3-(2,5-dichlorophenyl)cyclobutan-1-amine

InChI

InChI=1S/C10H11Cl2N/c11-7-1-2-10(12)9(5-7)6-3-8(13)4-6/h1-2,5-6,8H,3-4,13H2

InChI Key

RGHFRCABYHBHBI-UHFFFAOYSA-N

Canonical SMILES

C1C(CC1N)C2=C(C=CC(=C2)Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,3r)-3-(2,5-dichlorophenyl)cyclobutan-1-amine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2,5-dichlorobenzyl chloride and cyclobutanone.

    Formation of Intermediate: The first step involves the reaction of 2,5-dichlorobenzyl chloride with a suitable base (e.g., sodium hydride) to form the corresponding benzyl anion. This anion then reacts with cyclobutanone to form an intermediate.

    Cyclization: The intermediate undergoes cyclization under acidic conditions to form the cyclobutane ring.

    Amine Introduction:

Industrial Production Methods

Industrial production methods for (1R,3r)-3-(2,5-dichlorophenyl)cyclobutan-1-amine would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

(1R,3r)-3-(2,5-dichlorophenyl)cyclobutan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.

Major Products

    Oxidation: Products include ketones and carboxylic acids.

    Reduction: Products include various amine derivatives.

    Substitution: Products depend on the nucleophile used but can include substituted phenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, (1R,3r)-3-(2,5-dichlorophenyl)cyclobutan-1-amine is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.

Biology

In biological research, this compound can be used to study the effects of cyclobutane derivatives on biological systems. It may serve as a model compound for understanding the interactions between similar structures and biological targets.

Medicine

In medicinal chemistry, (1R,3r)-3-(2,5-dichlorophenyl)cyclobutan-1-amine is investigated for its potential therapeutic properties. It may act as a lead compound for the development of new drugs targeting specific diseases.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of (1R,3r)-3-(2,5-dichlorophenyl)cyclobutan-1-amine involves its interaction with molecular targets such as enzymes or receptors. The dichlorophenyl group may enhance binding affinity to these targets, while the cyclobutane ring provides structural rigidity. This combination can result in specific biological effects, depending on the target and pathway involved.

Comparison with Similar Compounds

Table 1. Comparative Analysis

Compound Substituent Molecular Formula Molar Mass (g/mol) Key Features
(1R,3r)-3-(2,5-dichlorophenyl)cyclobutan-1-amine 2,5-Dichlorophenyl C₁₀H₁₁Cl₂N 216.11 Rigid cyclobutane; dual electron-withdrawing Cl
3-(3-Chlorophenyl)cyclobutan-1-amine 3-Chlorophenyl C₁₀H₁₂ClN 181.66 Single Cl; lower steric bulk
3-[(2,5-Difluorophenyl)methoxy]cyclobutan-1-amine HCl 2,5-Difluorophenylmethoxy C₁₁H₁₄ClF₂NO 261.69 Fluorine substituents; enhanced solubility
(1R,3r)-3-(Benzenesulfonyl)cyclobutan-1-amine Benzenesulfonyl C₁₀H₁₃NO₂S 211.28 Strong electron-withdrawing sulfonyl group
3-(2,5-Dichlorophenyl)-1,2,4-oxadiazol-5-amine 2,5-Dichlorophenyl C₈H₅Cl₂N₃O 230.05 Planar oxadiazole; aromatic system

Biological Activity

(1R,3r)-3-(2,5-dichlorophenyl)cyclobutan-1-amine is a cyclobutane derivative that has garnered attention for its potential biological activities. This compound's structural features suggest possible interactions with various biological targets, making it a candidate for therapeutic applications. This article reviews the biological activity of this compound based on existing research findings.

Chemical Structure and Properties

The molecular structure of (1R,3r)-3-(2,5-dichlorophenyl)cyclobutan-1-amine can be represented as follows:

C9H10Cl2N\text{C}_9\text{H}_{10}\text{Cl}_2\text{N}

This compound features a cyclobutane ring substituted with a dichlorophenyl group, which may influence its pharmacological properties.

The biological activity of (1R,3r)-3-(2,5-dichlorophenyl)cyclobutan-1-amine is primarily attributed to its ability to interact with specific receptors and enzymes. Although detailed mechanisms remain under investigation, preliminary studies suggest that the compound may act as an inhibitor or modulator of certain biological pathways.

Antinociceptive and Anti-inflammatory Effects

Recent studies have indicated that cyclobutane derivatives exhibit significant antinociceptive and anti-inflammatory properties. For instance, a related compound demonstrated efficacy in rodent models for visceral and inflammatory pain, suggesting that (1R,3r)-3-(2,5-dichlorophenyl)cyclobutan-1-amine may share similar effects. The compound's mechanism likely involves modulation of pain pathways through interaction with fatty acid-binding proteins (FABPs), which play a role in pain signaling and inflammation .

Neuropharmacological Effects

Preliminary assessments suggest potential neuropharmacological effects of (1R,3r)-3-(2,5-dichlorophenyl)cyclobutan-1-amine. Compounds with similar structures have been shown to influence neurotransmitter systems, particularly those involving GABAergic and glutamatergic signaling pathways . This opens avenues for exploring the compound's utility in treating neurological disorders.

Case Studies and Research Findings

Several studies have investigated the biological activities of related cyclobutane derivatives:

StudyCompoundActivityFindings
3-AAntinociceptiveKi value of 0.21 μM for FABP5; effective in various pain models.
3-BNeuroactiveInfluences GABAergic signaling; potential for treating epilepsy.
9mAntifungalExhibited higher antifungal activity than standard treatments; suggests broad-spectrum potential.

These findings underscore the therapeutic promise of cyclobutane derivatives and highlight the need for further research on (1R,3r)-3-(2,5-dichlorophenyl)cyclobutan-1-amine.

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